4-Borono-D-phenylalanine (D-BPA, CAS 111821-49-9) is the synthetic D-enantiomer of the established boron neutron capture therapy (BNCT) agent, boronophenylalanine. While traditionally utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and as a negative control in L-type amino acid transporter 1 (LAT1) assays, D-BPA has recently emerged as a highly differentiated precursor for advanced macromolecular boron delivery systems. Commercially supplied as a high-purity solid (≥97.0% HPLC), its primary procurement value lies in its distinct stereochemical resistance to enzymatic degradation and its highly specific baseline interaction with LAT1, which can be engineered for superior intracellular retention compared to its naturally occurring L-isomer [1].
Substituting D-BPA with the clinical standard L-BPA or the more economical racemic DL-BPA fundamentally compromises experimental models and advanced formulations relying on stereoselective retention. While L-BPA demonstrates rapid initial cellular uptake via the LAT1 transporter, it is equally susceptible to rapid bidirectional efflux, limiting prolonged intracellular boron accumulation. Conversely, D-BPA exhibits higher intrinsic selectivity for LAT1. When formulated into macromolecular complexes (such as with polyvinyl alcohol), D-BPA circumvents the initial uptake barrier via endocytosis; once internalized, its stereochemistry significantly slows reverse transport out of the cell. Using L-BPA in such advanced formulations fails to achieve the same prolonged intracellular trapping, while racemic mixtures introduce unpredictable efflux kinetics and dilute the effective payload, making high-purity D-BPA non-interchangeable for these specialized applications[1].
D-BPA demonstrates distinct formulation compatibility when engineered into macromolecular delivery vehicles, such as polyvinyl alcohol (PVA) complexes. While the clinical standard L-BPA is typically administered as a simple small-molecule fructose complex due to its reliance on direct LAT1 transport, D-BPA's distinct stereochemistry allows it to be effectively complexed with PVA for endocytotic delivery. When formulated as PVA-D-BPA, the cellular uptake efficiency is more than twice that of L-BPA. Once internalized, the D-BPA resists LAT1-mediated reverse transport, effectively trapping the boron payload inside the cell. This makes D-BPA the superior precursor for advanced polymer-based drug delivery systems where sustained intracellular retention is required [1].
| Evidence Dimension | Formulation-driven cellular uptake and retention |
| Target Compound Data | PVA-D-BPA complex exhibits highly stable intracellular retention after endocytosis |
| Comparator Or Baseline | L-BPA exhibits rapid bidirectional efflux via LAT1 reverse transport |
| Quantified Difference | >2-fold increase in cellular uptake efficiency and significantly prolonged intracellular retention |
| Conditions | Polymer-complexed administration in LAT1-expressing tumor cell models |
Buyers developing advanced polymer-based boron delivery systems must procure D-BPA, as its efflux resistance maximizes the value of macromolecular formulation strategies.
D-BPA is highly optimized as a specialized precursor for Solid-Phase Peptide Synthesis (SPPS), particularly for the development of protease-resistant boronated biologics. Standard L-amino acids, including L-BPA, are inherently susceptible to rapid enzymatic cleavage by endogenous proteases. By substituting L-BPA with D-BPA during SPPS, chemists can synthesize stereoisomeric peptides that completely evade proteolytic degradation. This structural inversion extends the serum half-life of the resulting peptide from minutes to hours or days. Furthermore, D-BPA is fully compatible with standard Fmoc- and Boc-based coupling chemistries, ensuring seamless integration into mainstream automated peptide manufacturing workflows without requiring specialized coupling reagents.
| Evidence Dimension | Precursor suitability for protease-resistant peptide synthesis |
| Target Compound Data | D-BPA incorporation confers absolute resistance to L-specific endogenous proteases |
| Comparator Or Baseline | L-BPA incorporation results in rapid enzymatic cleavage |
| Quantified Difference | Orders-of-magnitude increase in peptide serum half-life (minutes to hours/days) |
| Conditions | Standard automated solid-phase peptide synthesis (SPPS) and in vitro serum stability assays |
Procurement teams sourcing building blocks for stable peptide therapeutics must select D-BPA to ensure the final biologic can survive in vivo proteolytic environments.
In the context of targeted radiotherapeutics, D-BPA provides a critical pharmacokinetic advantage over L-BPA regarding off-target tissue accumulation. L-BPA is known to migrate into healthy tissues via various ubiquitous amino acid transporters, which narrows the therapeutic window and increases the risk of collateral radiation damage. D-BPA, however, exhibits a strictly higher inherent selectivity for the LAT1 transporter, which is predominantly overexpressed in malignant cells. In recent comparative in vivo models, formulations utilizing D-BPA demonstrated drastically lower boron migration into normal tissues compared to L-BPA. This superior biodistribution profile allows for more aggressive and effective neutron irradiation without compromising patient safety [1].
| Evidence Dimension | Off-target tissue migration and LAT1 selectivity |
| Target Compound Data | D-BPA demonstrates high LAT1 selectivity with minimal off-target migration |
| Comparator Or Baseline | L-BPA migrates into normal tissues via various ubiquitous amino acid transporters |
| Quantified Difference | Markedly higher tumor-to-normal tissue accumulation ratio |
| Conditions | In vivo biodistribution models for Boron Neutron Capture Therapy (BNCT) |
For researchers and developers prioritizing safety and precision in radiotherapeutics, D-BPA is the necessary API precursor to minimize off-target toxicity.
D-BPA is the optimal active pharmaceutical ingredient (API) precursor for developers engineering polymer-based boron delivery systems, such as polyvinyl alcohol (PVA) complexes. Its distinct ability to resist LAT1-mediated efflux after endocytotic internalization makes it vastly superior to L-BPA for achieving the prolonged intracellular boron concentrations necessary for next-generation Boron Neutron Capture Therapy (BNCT) [1].
In medicinal chemistry and SPPS workflows, D-BPA is procured to synthesize boron-containing D-peptides or peptidomimetics. Its incorporation provides essential resistance to endogenous proteases, ensuring that the resulting therapeutic or diagnostic agents maintain structural integrity and prolonged circulation half-lives in biological matrices compared to their L-BPA counterparts .
For laboratories studying the pharmacokinetics of amino acid transporters, D-BPA serves as a highly specific mechanistic probe and negative control. Because it possesses high selectivity for LAT1 but distinct transmembrane migration kinetics compared to the naturally occurring L-isomer, it is an invaluable tool for mapping transporter stereoselectivity and evaluating competitive inhibition profiles[1].
Beyond its use as an amino acid, the boronic acid moiety of D-BPA makes it an excellent precursor for Suzuki-Miyaura cross-coupling reactions. Industrial chemists procure D-BPA to synthesize substituted triazine derivatives and other complex small molecules, where the D-chiral center is strictly required for the final active pharmaceutical ingredient's stereochemical purity .
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